N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 900004-31-1, is a synthetic organic compound notable for its complex structure and potential biological applications. The molecular formula of this compound is and it has a molecular weight of approximately 479.6 g/mol. It features a unique combination of functional groups that may impart specific chemical properties and biological activities.
This compound is classified under the category of organic compounds and can be sourced from various chemical suppliers, including specialized research chemical vendors. It is primarily utilized in scientific research settings, particularly in pharmacological studies due to its potential therapeutic properties.
The synthesis of N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity.
The molecular structure of N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be represented using various structural notations:
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)FThis notation provides a concise representation of the compound's structure that can be utilized in cheminformatics applications.
N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may undergo several chemical reactions typical for compounds containing amides and sulfur functionalities:
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully elucidated but may involve:
Research into its pharmacodynamics will provide insights into its efficacy and potential therapeutic uses.
While specific physical properties such as density or boiling point are not readily available for this compound, general characteristics can be inferred:
Further studies are necessary to determine exact physical properties, which are critical for application in drug formulation.
N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide holds promise in various scientific fields:
Research into this compound could lead to significant advancements in medicinal chemistry and drug discovery efforts.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7